molecular formula C8H14O2 B1606702 5-Hydroxycyclooctanone CAS No. 61755-97-3

5-Hydroxycyclooctanone

Cat. No.: B1606702
CAS No.: 61755-97-3
M. Wt: 142.2 g/mol
InChI Key: HUNLAYAAWSTPQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxycyclooctanone is an organic compound with the molecular formula C8H14O2 It is a cyclic ketone with a hydroxyl group attached to the fifth carbon of the cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxycyclooctanone can be synthesized through several methods. One common approach involves the oxidation of cyclooctanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. Another method includes the hydration of cyclooctene oxide in the presence of acidic or basic catalysts .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of cyclooctane. This process uses catalysts such as cobalt or manganese salts in the presence of oxygen. The reaction is carried out under controlled temperature and pressure conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxycyclooctanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Scientific Research Applications

Chemical Reactions

5-Hydroxycyclooctanone can undergo various reactions:

  • Oxidation to form cyclooctane-1,5-dione.
  • Reduction to produce cyclooctanol.
  • Substitution of the hydroxyl group with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Chemistry

This compound serves as an intermediate in synthesizing complex organic molecules. Its unique structure allows researchers to study ring strain and conformational analysis, providing insights into molecular behavior under various conditions.

Biology

In biological research, this compound is utilized as a substrate in enzyme-catalyzed reactions. It aids in investigating metabolic pathways, contributing to a deeper understanding of biochemical processes.

Medicine

Ongoing research explores its potential as a precursor for pharmaceuticals. Studies are focused on its role in drug development, particularly in creating compounds with therapeutic properties.

Industry

The compound is used in producing fine chemicals and as a building block for synthesizing polymers and advanced materials. Its versatility makes it valuable in developing new materials with specific properties.

Case Study 1: Synthesis of Complex Organic Molecules

A research study demonstrated the use of this compound as an intermediate in synthesizing novel organic compounds. The synthesis involved multiple steps, showcasing the compound's ability to facilitate complex transformations while maintaining high yields.

Case Study 2: Enzyme-Catalyzed Reactions

Another study utilized this compound to investigate its interaction with specific enzymes. The results indicated that the compound could serve as an effective substrate, providing valuable data on enzyme kinetics and metabolic pathways.

Data Table: Comparison of Chemical Reactions

Reaction TypeReactantsProductsConditions
OxidationThis compoundCyclooctane-1,5-dioneStrong oxidizing agents (e.g., KMnO4)
ReductionThis compoundCyclooctanolReducing agents (e.g., LiAlH4)
SubstitutionThis compound + SOCl2Substituted cyclooctanonesReflux conditions

Mechanism of Action

The mechanism of action of 5-Hydroxycyclooctanone involves its ability to undergo various chemical transformations. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group, leading to the formation of cyclooctane-1,5-dione. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a ketone functional group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications .

Biological Activity

5-Hydroxycyclooctanone (5-HCO) is a cyclic ketone with a hydroxyl group at the 5-position of the cyclooctane ring. This compound has drawn interest due to its unique structural properties and potential biological activities. The biological activity of 5-HCO is primarily investigated through its chemical reactivity, potential pharmacological effects, and interactions with biological systems.

Chemical Structure and Properties

This compound exists predominantly in a hemiacetal form, which influences its reactivity and interaction with biological molecules. The presence of the hydroxyl group contributes to its ability to participate in various chemical reactions, including nucleophilic additions and hydride shifts, which are crucial for understanding its biological activity.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular FormulaC8H14O2
Molecular Weight142.19 g/mol
Functional GroupsHydroxyl (-OH), Ketone (C=O)
Ring SizeEight-membered

Research indicates that 5-HCO undergoes transannular interactions, which can lead to unique reaction pathways not typically observed in smaller cyclic compounds. A notable reaction is the 1,5-hydride shift , which has been shown to occur under acidic conditions. This reaction highlights the compound's potential for rearrangement, which could influence its biological interactions and efficacy as a therapeutic agent .

Case Studies

  • Hydride Shift Investigation : A study conducted by Rademacher and Mohr focused on the transannular 1,5-hydride shift in 5-HCO. Using NMR spectroscopy, they demonstrated that this shift is facilitated by acidic conditions, leading to significant changes in the compound's hydrogen atom distribution . This finding is pivotal as it suggests that such rearrangements could affect how the compound interacts with biological systems.
  • Reactivity with Biological Molecules : Further investigations into the reactivity of 5-HCO with nucleophiles revealed that typical nucleophilic addition reactions are either slow or absent in medium-ring systems like cyclooctanone. This unique behavior may limit its reactivity but also suggests selective interactions that could be harnessed in drug design .

Table 2: Summary of Biological Activities Related to this compound

Activity TypeDescriptionReference
AntioxidantPotential to scavenge free radicals
AntiproliferativeInhibition of cancer cell proliferation
Hydride ShiftSignificant rearrangement under acidic conditions

Properties

IUPAC Name

5-hydroxycyclooctan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-7-3-1-4-8(10)6-2-5-7/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNLAYAAWSTPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCCC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30298711
Record name 5-hydroxycyclooctanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61755-97-3
Record name NSC125566
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125566
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-hydroxycyclooctanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30298711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxycyclooctan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxycyclooctanone
Reactant of Route 2
Reactant of Route 2
5-Hydroxycyclooctanone
Reactant of Route 3
Reactant of Route 3
5-Hydroxycyclooctanone
Reactant of Route 4
5-Hydroxycyclooctanone
Reactant of Route 5
5-Hydroxycyclooctanone
Reactant of Route 6
5-Hydroxycyclooctanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.